![molecular formula C26H22N4O3 B2919009 3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-88-4](/img/structure/B2919009.png)

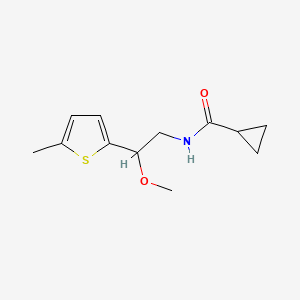

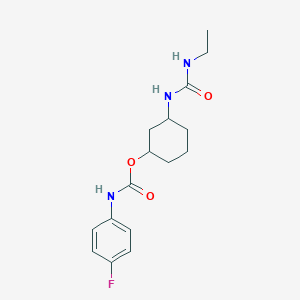

3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazoloquinolines, which have been extensively studied for their diverse biological activities.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Agents

Quinoline derivatives have been extensively studied for their anticancer properties. They can interact with DNA and cellular proteins, leading to cytotoxic effects against cancer cells . The specific compound may be investigated for its potential to act as a chemotherapeutic agent, particularly targeting certain types of cancer where quinoline structures have shown efficacy.

Pharmacology: Anti-Inflammatory and Analgesic Effects

In pharmacology, quinoline compounds exhibit significant anti-inflammatory and analgesic activities . Research could explore the effectiveness of this compound in reducing inflammation and pain, potentially leading to the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Industrial Applications: Organic Synthesis

Quinolines serve as key scaffolds in organic synthesis, used in the construction of complex organic molecules for industrial applications . The compound could be utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Environmental Science: Sensing and Detection

Due to their fluorescent properties, quinoline derivatives are used in environmental science for sensing and detection of heavy metals and other pollutants . This compound could be part of novel sensors that provide high sensitivity and selectivity for environmental monitoring.

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, quinoline derivatives can be used as stationary phases in chromatography or as fluorescent markers in various analytical techniques . The compound’s unique structure may offer advantages in the separation and analysis of complex mixtures.

Drug Discovery: Lead Compound Development

The structural complexity and biological activity of quinoline derivatives make them excellent lead compounds in drug discovery . Research into “3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” could focus on its potential as a precursor for the development of new therapeutic drugs.

Biochemistry: Enzyme Inhibition

Quinoline derivatives are known to inhibit various enzymes, which is crucial in the study of biochemical pathways and the treatment of diseases . This compound could be researched for its enzyme inhibition properties, contributing to the understanding of its therapeutic potential.

Material Science: Organic Electronic Materials

The electronic properties of quinoline derivatives are valuable in the field of material science, particularly in the development of organic electronic materials . The compound could be investigated for its utility in organic light-emitting diodes (OLEDs) or as part of organic photovoltaic cells.

Propiedades

IUPAC Name |

3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3/c1-3-17-8-13-24-22(14-17)26-23(16-27-24)25(18-9-11-21(12-10-18)33-4-2)28-29(26)19-6-5-7-20(15-19)30(31)32/h5-16H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJALYJDJOBYDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2918926.png)

![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2918931.png)

![5-Fluoro-6-nitrobenzo[d][1,3]dioxole](/img/structure/B2918936.png)

![N-(4-methoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2918945.png)